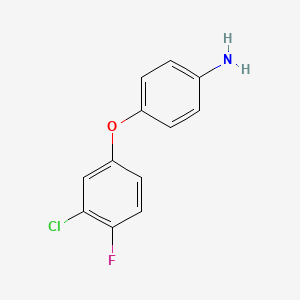

4-(3-Chloro-4-fluorophenoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-11-7-10(5-6-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXCUIQPQNJTMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-(3-Chloro-4-fluorophenoxy)aniline

The construction of the this compound scaffold is predominantly achieved through two principal synthetic strategies: nucleophilic aromatic substitution and catalytic hydrogenation. These methods, along with more advanced protocols, offer chemists various routes to access this valuable compound.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA_r) is a cornerstone of arene chemistry and a common method for forging the ether linkage in this compound. This approach typically involves the reaction of a suitably substituted phenoxide with an activated aryl halide.

A prevalent synthetic route commences with the condensation of 4-fluorophenol (B42351) with 3,4-dichloronitrobenzene (B32671). In this reaction, the 4-fluorophenoxide anion, generated in situ using a base such as potassium hydroxide, acts as the nucleophile, displacing one of the chlorine atoms on the 3,4-dichloronitrobenzene ring. The reaction is often facilitated by a copper catalyst and is typically conducted at elevated temperatures. nih.gov The nitro group in the resulting 3-chloro-4-(4-fluorophenoxy)nitrobenzene intermediate is then reduced to the target aniline (B41778).

Alternatively, the reaction can proceed via the nucleophilic attack of a phenoxide on an aryl fluoride (B91410). While aryl fluorides are generally less reactive than other aryl halides in nucleophilic substitution, their reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the fluorine atom. nih.gov

A laboratory-scale synthesis showcasing this principle involves the coupling of 4-methoxyphenol (B1676288) with 4-fluorobenzaldehyde (B137897) in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) at 140°C. youtube.com Although this example produces a different final product, the underlying principle of nucleophilic aromatic substitution of an activated aryl fluoride is the same.

The general mechanism for these S_NAr reactions involves the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. google.com The departure of the leaving group (e.g., chloride or fluoride) in the subsequent step restores the aromaticity of the ring, yielding the final product. google.com

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. In the context of synthesizing this compound, this method is typically applied to reduce the nitro intermediate, 3-chloro-4-(4-fluorophenoxy)nitrobenzene.

A variety of catalyst systems can be employed for this transformation. For instance, the reduction of 3-chloro-4-fluoronitrobenzene (B104753) to 3-chloro-4-fluoroaniline (B193440) can be achieved using a 1% Pt/C catalyst in a hydrogen atmosphere. google.com This method boasts high conversion rates, yields, and selectivity, and has the advantage of not requiring an organic solvent, making it suitable for large-scale production. google.com Another approach utilizes iron powder in the presence of an acid, such as acetic acid, in a mixed solvent system like ethanol/water to effect the reduction. nih.gov

The selective hydrogenation of chloronitrobenzenes to their corresponding chloroanilines can also be achieved using robust catalysts like Pt/Fe₃O₄ in the absence of a solvent. nih.gov This highlights the versatility and efficiency of catalytic hydrogenation in producing substituted anilines. The mechanism of catalytic hydrogenation of nitroarenes generally involves the adsorption of the nitro compound onto the catalyst surface, followed by a series of hydrogen transfer steps that ultimately lead to the formation of the aniline and water. researchgate.net

Advanced Synthetic Protocols and Protecting Group Chemistry

Modern organic synthesis often seeks to improve upon traditional methods by developing more efficient, selective, and environmentally benign protocols. In the synthesis of complex molecules like this compound and its derivatives, advanced synthetic strategies and the use of protecting groups play a crucial role.

Advanced Synthetic Protocols:

Recent advancements in aniline synthesis include photocatalysis and flow chemistry. chemistryworld.comnih.govacs.org Photocatalytic methods can enable direct C-H amination of arenes, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. researchgate.netnih.gov Flow chemistry provides a platform for the safe and efficient execution of reactions, particularly those involving hazardous reagents or intermediates, and allows for precise control over reaction parameters, often leading to improved yields and purity. nih.govacs.orguc.pt For instance, the synthesis of anilines from cyclohexanones using a Pd/C–ethylene system under flow conditions has been reported. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines has been efficiently achieved under microwave irradiation. nih.gov

Protecting Group Chemistry:

In multi-step syntheses involving anilines, the amino group often needs to be protected to prevent unwanted side reactions. Current time information in Chatham County, US. The reactivity of the amino group can interfere with subsequent reaction steps, making protection a necessary strategy. Current time information in Chatham County, US. Common protecting groups for amines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). acs.org The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. nih.govresearchgate.net For example, the Boc group is stable under a variety of conditions but can be readily removed with mild acid. acs.org This orthogonality allows for selective deprotection in the presence of other sensitive functional groups. researchgate.net

Synthesis of Structurally Related Analogs and Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a diverse range of analogs and derivatives with various biological and material properties.

Quinazoline (B50416) Derivatives:

A significant class of analogs are the N-(3-chloro-4-fluorophenyl)quinazoline derivatives. These compounds are often synthesized through the reaction of this compound with a substituted quinazoline. For instance, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine can be synthesized by reacting 7-fluoro-6-nitro-4-quinazolinone with 3-chloro-4-fluoroaniline. researchgate.net Subsequent reduction of the nitro group can provide further derivatives. nih.govmdpi.com The synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-aminoquinazolin-4-amine has been achieved by reducing the corresponding nitro compound with Raney nickel and hydrogen. nih.gov

Salicylanilide (B1680751) Derivatives:

Another important class of derivatives are the salicylanilides, which are formed by the amide coupling of this compound with a salicylic (B10762653) acid derivative. A notable example is the synthesis of Rafoxanide, an anthelmintic drug. researchgate.netacs.org The synthesis of a related compound, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, involves the reaction of 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride. nih.gov The synthesis of various substituted salicylanilide acetates has also been reported, often involving the initial formation of the salicylanilide followed by acetylation. nih.gov

Other Derivatives:

The versatility of this compound allows for the synthesis of a wide range of other derivatives. For example, semicarbazone derivatives have been synthesized by reacting 3-chloro-4-fluorophenyl semicarbazide (B1199961) with various aldehydes. researchgate.net The synthesis of N-trifluoromethyl amides from carboxylic acids and amines has also been explored, offering a route to another class of derivatives. nih.gov Furthermore, the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394), a structural isomer where the phenoxy linkage is replaced by a benzyloxy group, has been achieved through a multi-step process involving nucleophilic substitution and ammonolysis. google.com

Below is a table summarizing the synthesis of some of the discussed analogs and derivatives:

| Derivative Class | Key Starting Materials | Key Reaction Steps |

| Quinazoline Derivatives | This compound, Substituted quinazolinones/chloroquinazolines | Nucleophilic aromatic substitution, Reduction of nitro groups |

| Salicylanilide Derivatives | This compound, Substituted salicylic acids | Amide coupling (e.g., using PCl₃), Acetylation |

| Semicarbazone Derivatives | 3-Chloro-4-fluorophenyl semicarbazide, Aldehydes | Condensation reaction |

| N-Trifluoromethyl Amides | This compound, Carboxylic acid derivatives | Amide coupling |

| Benzyloxy Analogs | o-Chlorophenol, Fluorobenzyl bromide | Nucleophilic substitution, Bromination, Ammonolysis |

Spectroscopic Characterization Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For a molecule like 4-(3-Chloro-4-fluorophenoxy)aniline, multi-nuclear NMR approaches, including ¹H, ¹⁹F, and ¹³C NMR, are employed to gain a comprehensive understanding of its atomic arrangement.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the amine (-NH₂) group. The substitution pattern on each ring—one with a chloro, a fluoro, and an ether linkage, and the other with an amino group and an ether linkage—dictates the chemical shifts and splitting patterns of the aromatic protons.

For comparison, in a related compound like 4-chloroaniline (B138754), the aromatic protons appear as two doublets, a pattern typical of a 1,4-disubstituted benzene (B151609) ring. chemicalbook.comyoutube.com The protons ortho to the amino group are typically shifted upfield compared to those meta to it. For this compound, the signals would be more complex due to the reduced symmetry. The protons on the aniline (B41778) ring and the chlorofluorophenyl ring would each present a unique set of multiplets, with their exact chemical shifts influenced by the electronic effects of the substituents. The amine protons typically appear as a broad singlet, the chemical shift of which can be sensitive to the solvent and concentration. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Amine Protons (-NH₂) | Broad singlet | s |

| Aromatic Protons (Aniline Ring) | 6.5 - 7.5 | m |

| Aromatic Protons (Chlorofluorophenyl Ring) | 6.8 - 7.8 | m |

Note: This is a predicted table based on general principles and data from analogous structures.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful and highly specific tool for analysis. nih.gov This technique is particularly valuable in metabolic studies, as it allows for the unambiguous detection and quantification of the parent compound and any fluorine-containing metabolites in complex biological matrices like urine or plasma. shu.ac.uknih.gov

In studies of related compounds like 3-chloro-4-fluoroaniline (B193440), ¹⁹F NMR has been successfully used to track metabolic fate. nih.gov The metabolism of such anilines often involves N-acetylation and hydroxylation, followed by O-sulfation or glucuronidation. shu.ac.uknih.gov Each of these metabolic transformations would induce a change in the chemical environment of the fluorine atom, resulting in a unique signal in the ¹⁹F NMR spectrum. This allows researchers to identify and quantify metabolites such as 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) and 2-acetamido-4-chloro-5-fluorophenyl glucuronide without the need for extensive sample cleanup. shu.ac.uknih.gov The high sensitivity and lack of background signals in biological samples make ¹⁹F NMR a superior choice for quantitative analysis in drug metabolism studies. nih.govchemrxiv.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for complete structural confirmation. The chemical shifts of the aromatic carbons are particularly informative, as they are sensitive to the electronic effects of the various substituents.

For instance, the carbon atom bonded to the fluorine (C-F) will exhibit a large coupling constant (¹JCF), appearing as a doublet, which is a characteristic feature. The carbons attached to the electronegative oxygen and chlorine atoms will be shifted downfield. Comparing the spectrum to that of simpler, related molecules like aniline chemicalbook.com and 4-chloroaniline chemicalbook.com helps in assigning the signals. In aniline, the carbon atom attached to the amino group (C-ipso) is found at approximately 146 ppm, while the other ring carbons appear between 115 and 130 ppm. researchgate.net For this compound, the two aromatic rings would display a total of 12 distinct signals, reflecting the lack of symmetry.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-O (Ether) | 150 - 160 |

| Aromatic C-F | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-Cl | 120 - 135 |

| Other Aromatic C-H | 115 - 130 |

Note: This is a predicted table based on general principles and data from analogous structures.

Mass Spectrometry (MS) Techniques for Compound and Metabolite Profiling

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to confirm the molecular weight and to gain structural information through fragmentation patterns. The presence of chlorine results in a characteristic isotopic pattern for the molecular ion (M⁺) and any chlorine-containing fragment ions, with the ³⁷Cl isotope peak appearing at M+2 with roughly one-third the intensity of the ³⁵Cl peak.

In metabolic studies, tandem mass spectrometry (MS/MS) is indispensable. After administration of a compound like 3-chloro-4-fluoroaniline to a rat, metabolites are identified by looking for specific mass shifts from the parent drug. shu.ac.uknih.gov Common metabolic transformations and their corresponding mass changes include:

N-acetylation: +42 Da

Hydroxylation: +16 Da

Sulfation: +80 Da

Glucuronidation: +176 Da

By selecting a precursor ion (e.g., the molecular ion of a suspected metabolite) and fragmenting it, a product ion spectrum is generated that can confirm the identity of the metabolite. nih.gov This technique was used to identify major metabolites of 3-chloro-4-fluoroaniline as sulfated and glucuronidated conjugates of the hydroxylated and acetylated parent compound. shu.ac.uknih.gov

Chromatographic Techniques Coupled with Spectrometry (e.g., HPLC-MS/MS, HPLC-ICPMS, HPLC-NMR)

To analyze complex mixtures such as biological fluids, spectroscopic techniques are often coupled with powerful separation methods like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net The combination of HPLC with various detectors provides a comprehensive platform for metabolite profiling. shu.ac.ukresearchgate.net

HPLC-MS/MS: This is the workhorse for quantitative bioanalysis. nih.govnih.gov It combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry, allowing for the detection and quantification of metabolites even at very low concentrations. mdpi.com

HPLC-ICPMS (Inductively Coupled Plasma Mass Spectrometry): This technique is uniquely suited for heteroatom detection. For a compound like this compound, HPLC-ICPMS can be set to specifically monitor for the ³⁵Cl isotope, allowing for the selective detection of all chlorine-containing metabolites in a chromatogram. shu.ac.uknih.gov

HPLC-NMR: This hyphenated technique provides the unparalleled structural-elucidation power of NMR on samples that have been separated by HPLC. researchgate.net By physically trapping a chromatographic peak and performing NMR analysis, a complete structure of an unknown metabolite can often be determined from a single experiment, which was demonstrated in the metabolic investigation of 3-chloro-4-fluoroaniline. shu.ac.uknih.gov

The combined use of these techniques in the study of 3-chloro-4-fluoroaniline allowed for the rapid and extensive profiling of its metabolites, identifying N-acetylation and hydroxylation followed by O-sulfation as the primary metabolic pathways. shu.ac.uknih.gov

Resolution of Spectroscopic Ambiguities in Substituted Aniline Derivatives

The interpretation of NMR spectra for substituted aniline derivatives can sometimes be ambiguous due to the complex interplay of electronic and steric effects from multiple substituents. mdpi.com The chemical shift of a particular nucleus, especially a para carbon atom, is highly dependent on the electron-donating or withdrawing nature of the substituents and their orientation relative to the benzene ring. mdpi.comresearchgate.net

For example, the amino group is a strong electron-donating group, which increases electron density at the ortho and para positions, causing their ¹³C signals to shift upfield. researchgate.net However, if bulky groups are present at the ortho position, they can force the amino group to twist out of the plane of the ring, reducing its resonance effect and thus its ability to donate electron density. mdpi.com This change in conjugation leads to a downfield shift of the para-carbon signal, which can create ambiguity in spectral assignment.

Such ambiguities can be resolved through several approaches:

Correlation of Chemical Shifts: Linear relationships have been established between the ¹³C-4 chemical shifts of substituted anilines and Hammett substituent constants (σp), which quantify the electronic effect of the substituent. mdpi.com By comparing the observed chemical shift to these correlations, the electronic properties of the amino group and other substituents can be evaluated.

Multi-dimensional NMR: 2D NMR experiments, such as HETCOR (Heteronuclear Correlation) or HMBC (Heteronuclear Multiple Bond Correlation), can unambiguously link protons to the carbons they are directly attached to or are several bonds away from, resolving any questions about signal assignment. researchgate.net

Comparison with Model Compounds: Analyzing simpler, structurally related compounds can provide reference points for chemical shifts and coupling constants, aiding in the interpretation of the more complex spectrum of the target molecule. researchgate.net

Computational Chemistry and Cheminformatics in Research

Molecular Modeling and Docking Studies of 4-(3-Chloro-4-fluorophenoxy)aniline Derivatives

Molecular modeling and docking are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the interactions between a ligand, such as a derivative of this compound, and its biological target, typically a protein or enzyme.

In the context of research, derivatives of this compound have been designed and subjected to molecular docking simulations to evaluate their potential as inhibitors of various enzymes. For instance, a study focused on N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, which incorporate the 3-chloro-4-fluoro aniline (B41778) moiety, investigated their binding affinity towards the monoamine oxidase-B (MAO-B) enzyme, a target in the treatment of Parkinson's disease. asiapharmaceutics.info The docking studies aimed to identify key molecular interactions and binding affinities, comparing the designed compounds to known MAO-B inhibitors like selegiline, rasagiline, and safinamide. asiapharmaceutics.info

Similarly, docking simulations have been employed to study the binding of 4-anilinoquinazoline (B1210976) derivatives, which can be synthesized from precursors like this compound, to the active sites of receptors like EGFR and VEGFR-2, which are implicated in cancer. ijcce.ac.ir These studies help in rationalizing the observed biological activities and guide the design of more potent inhibitors. The binding energy and inhibition constants derived from docking studies provide a quantitative measure of the binding affinity. ijcce.ac.ir

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

For derivatives related to this compound, various QSAR models have been developed to understand the structural requirements for their biological effects. These models often employ different statistical methods and molecular descriptors to correlate structure with activity.

Comparative Molecular Similarity Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique that calculates the similarity of molecular fields around a set of aligned molecules. nih.gov It considers steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields to generate a model that predicts biological activity. nih.govmdpi.com The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov

CoMSIA models have been successfully applied to various classes of compounds, demonstrating their reliability in predicting activity and guiding lead optimization. nih.gov The statistical robustness of a CoMSIA model is typically assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

Multiple Linear Regression (MLR) with Topological Descriptors

Multiple Linear Regression (MLR) is a statistical technique used to model the relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). asianpubs.org In the context of QSAR, topological descriptors, which are numerical values derived from the 2D representation of a molecule, are often used. These descriptors can quantify various aspects of molecular structure, such as size, shape, and branching.

QSAR studies on related chloro-aniline derivatives have utilized MLR analysis to correlate their antimalarial activity with descriptors for steric, hydrophobic, and electronic properties. asianpubs.org The resulting equations can be used to predict the activity of new analogs and provide insights into the key structural features influencing their biological effects.

Prediction of Pharmacokinetic Properties through Computational Approaches

Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. Early prediction of these pharmacokinetic properties is crucial to reduce the attrition rate of compounds in later stages of drug development.

For compounds like 3-chloro-4-fluoroaniline (B193440), a key structural component of the title compound, computational approaches can be used in conjunction with experimental techniques to study its metabolism. researchgate.net For instance, software can predict potential sites of metabolism on the molecule, which can then be confirmed by experimental methods like NMR spectroscopy and mass spectrometry. researchgate.net The metabolism of 3-chloro-4-fluoroaniline in rats has been shown to be extensive, with major metabolic pathways including N-acetylation and hydroxylation followed by O-sulfation. researchgate.net

Analysis of Substituent Effects on Molecular Interactions

The nature and position of substituents on the aromatic rings of this compound and its derivatives play a critical role in their molecular interactions with biological targets. Computational analyses can provide detailed insights into how these substituents influence binding affinity and specificity.

For example, in the case of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, the presence and type of substituents on the benzaldehyde (B42025) ring can significantly alter the binding affinity for the MAO-B enzyme. asiapharmaceutics.info Similarly, for 4-anilinoquinazoline derivatives, substituents on the aniline ring can affect their interaction with EGFR and VEGFR-2. ijcce.ac.ir

Pharmacological Investigations and Biological Target Identification

Exploration of Molecular Mechanisms of Action

The molecular mechanisms of action for derivatives of 4-(3-Chloro-4-fluorophenoxy)aniline have been primarily elucidated through studies on their effects on specific enzymes and signaling pathways. The core structure of this compound provides a versatile scaffold that can be chemically modified to achieve desired biological activities.

Enzymatic Inhibition Studies

Research into the derivatives of this compound has revealed their potent inhibitory effects on various enzymes, particularly kinases, which are critical regulators of cellular processes.

A notable area of investigation has been the development of aryl carboxamide derivatives incorporating the this compound moiety as inhibitors of Death-Associated Protein Kinase 1 (DAPK1). nih.gov In one study, a picolinamide (B142947) derivative containing this scaffold was found to selectively inhibit DAPK1 kinase with a mean inhibition of 44.19% at a concentration of 10 µM. nih.gov Further optimization led to the identification of an isonicotinamide (B137802) derivative with an IC₅₀ value of 1.09 µM for DAPK1. nih.gov

Derivatives of the closely related 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (also known as HER2) tyrosine kinases. nih.gov Several of these pyrimidine-based derivatives demonstrated significant inhibitory activity, with IC₅₀ values in the nanomolar range. nih.gov For instance, compounds with acrylamido- and cyanoacetamidophenoxy substitutions exhibited potent dual inhibition. nih.gov

Furthermore, molecular docking studies have been conducted on N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, which are structurally related to this compound, against Monoamine Oxidase-B (MAO-B). These computational studies suggest a potential for these derivatives to act as inhibitors of this enzyme, which is a target in the management of Parkinson's disease.

Receptor Binding and Signal Transduction Modulation

The modulation of receptor binding and downstream signal transduction pathways is a key mechanism through which derivatives of this compound exert their biological effects.

In the context of EGFR and ErbB-2 inhibition, derivatives of 3-chloro-4-(3-fluorobenzyloxy)aniline are designed to bind to the ATP-binding pocket of these receptor tyrosine kinases. nih.gov This binding event blocks the phosphorylation of the receptors, thereby inhibiting the activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration. The inhibition of these pathways ultimately leads to the observed anti-proliferative effects in cancer cell lines. nih.gov

Similarly, quinazoline (B50416) derivatives incorporating the this compound scaffold have been investigated as dual inhibitors of EGFR and c-Met, another receptor tyrosine kinase. nih.gov These compounds have been shown to downregulate the phosphorylation of both EGFR and c-Met, as well as their downstream effector, AKT, leading to the induction of apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) cells. nih.gov

Identification and Characterization of Specific Biological Targets for this compound Derivatives

Building on the understanding of their molecular mechanisms, researchers have identified and characterized several specific biological targets for derivatives of this compound.

Death-Associated Protein Kinase 1 (DAPK1) Inhibition Research

A significant body of research has focused on the development of this compound derivatives as inhibitors of DAPK1, a serine/threonine kinase involved in apoptosis, autophagy, and inflammation.

A series of aryl carboxamide derivatives were synthesized and evaluated for their DAPK1 inhibitory activity. nih.gov The initial screening of a picolinamide derivative (compound 4a ) showed a selective inhibition of DAPK1 by 44.19% at a 10 µM concentration against a panel of 45 kinases. nih.gov This led to the synthesis of a broader series of derivatives, with several compounds exhibiting significant DAPK1 inhibition. Notably, derivatives possessing a pyridinyl carboxamide moiety generally showed higher inhibitory activity compared to those with pyridazine (B1198779) or pyrazine (B50134) moieties. nih.gov

| Compound | Moiety | Mean DAPK1 Inhibition (%) at 10 µM |

| 4c | Pyridinyl carboxamide | 59-81 |

| 4e | Pyridinyl carboxamide | 59-81 |

| 4f | Pyridinyl carboxamide | 59-81 |

| 4h | Pyridinyl carboxamide | 59-81 |

| 4j | Pyridinyl carboxamide | 59-81 |

| 4k | Pyridinyl carboxamide | 59-81 |

| 4m | Pyridinyl carboxamide | 59-81 |

| 4p | Pyridinyl carboxamide | 59-81 |

| 4q | Pyridinyl carboxamide | 59-81 |

| - | Pyridazine/Pyrazine derivatives | 38-61 |

Further investigation of the isonicotinamide derivative 4q revealed it to be a promising lead compound with an IC₅₀ value of 1.09 µM for DAPK1. nih.gov These findings highlight the potential of this compound-based structures in the design of selective DAPK1 inhibitors.

Voltage-Gated Calcium Channel (VGCC) Modulation (CaV2.2 and CaV3.2)

Recent studies have explored the potential of phenoxyaniline (B8288346) derivatives, including those structurally related to this compound, as modulators of voltage-gated calcium channels (VGCCs), particularly the N-type (CaV2.2) and T-type (CaV3.2) channels. These channels are implicated in neuropathic pain, making them attractive therapeutic targets.

One study investigated a series of phenoxyaniline and sulfonamide analogues for their inhibitory activity on hCaV2.2 and hCaV3.2 channels. nih.gov While the study did not use the exact this compound scaffold, it explored related phenoxyaniline structures, providing valuable insights. The research highlighted that modifications to the phenoxyaniline core could lead to potent and selective inhibitors of these calcium channels. For instance, certain piperidine-based phenoxyaniline compounds showed promising affinity for both CaV2.2 and CaV3.2 channels. nih.gov

The study also developed sulfonamide derivatives that demonstrated high stability in plasma, low toxicity, and high potency and selectivity for the CaV2.2 channel, making them suitable candidates for further in vivo studies in the context of neuropathic pain. nih.gov

| Compound Class | Target Channels | Key Findings |

| Piperidine-based phenoxyanilines | CaV2.2 and CaV3.2 | Promising affinity, providing insights for further optimization. nih.gov |

| Sulfonamide derivatives | CaV2.2 | High plasma stability, low toxicity, high potency, and selectivity. nih.gov |

c-Met Kinase Inhibitory Activity Studies

The c-Met receptor tyrosine kinase, which plays a crucial role in tumor cell proliferation, survival, and metastasis, has been another key target for derivatives of the this compound scaffold.

A series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives, which are structurally analogous to compounds that could be derived from this compound, were designed and synthesized as dual inhibitors of EGFR and c-Met. nih.gov One of the standout compounds, TS-41 , exhibited potent inhibitory activity against both EGFRL858R and c-Met kinases, with IC₅₀ values of 68.1 nM and 0.26 nM, respectively. nih.gov

Western blot analysis confirmed that TS-41 significantly reduced the phosphorylation of both EGFR and c-Met, as well as the downstream signaling molecule AKT. nih.gov These molecular effects translated into potent anti-proliferative activity against several non-small cell lung cancer (NSCLC) cell lines. nih.gov

| Compound | Target Kinases | IC₅₀ (EGFRL858R) | IC₅₀ (c-Met) |

| TS-41 | EGFR, c-Met | 68.1 nM | 0.26 nM |

These studies underscore the utility of the this compound framework in developing potent inhibitors of c-Met kinase, offering a potential strategy to overcome resistance to EGFR-targeted therapies in cancer. nih.gov

Androgen Receptor Modulatory Research

Currently, there is no publicly available research data from the conducted searches that specifically investigates the modulatory effects of this compound on the androgen receptor.

Soluble Epoxide Hydrolase (sEH) Inhibition Research

Inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing hypertension and inflammation. nih.gov While a range of compounds have been investigated as sEH inhibitors, there is no specific research in the search results detailing the inhibitory activity of this compound against this enzyme. nih.govnih.gov

Hypoxia-Inducible Factor (HIF-alpha) Pathway Modulation

The hypoxia-inducible factor (HIF) pathway is crucial for cellular adaptation to low oxygen levels and is a target in cancer and ischemia research. nih.govnih.gov However, literature searches did not yield studies specifically examining the modulation of the HIF-alpha pathway by this compound.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation Research

Investigations into potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) are vital for the treatment of cystic fibrosis. At present, there are no available scientific reports from the performed searches that explore the potential of this compound as a CFTR potentiator.

In Vitro Cellular Activity Studies

The utility of this compound as a chemical scaffold has been most prominently demonstrated in the synthesis of derivatives that exhibit significant cellular activity, particularly in the realms of oncology and infectious diseases.

Anti-proliferative Efficacy in Cancer Cell Lines

The core structure of this compound is integral to a novel 4-anilinoquinazoline (B1210976) analogue, designated as DW-8, or N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. elsevierpure.comnih.gov This derivative has demonstrated notable anti-proliferative efficacy against several human colorectal cancer (CRC) cell lines. elsevierpure.comnih.gov

In a comparative study, DW-8 exhibited higher efficacy and selectivity against CRC cell lines when compared to a non-cancerous colon cell line. nih.govresearchgate.net The mechanism of action for DW-8 in SW620 CRC cells was determined to be the induction of apoptosis. elsevierpure.comresearchgate.net This process involves cell cycle arrest at the G2 phase and the activation of the intrinsic apoptotic pathway, which is characterized by the activation of caspase-9 and the executioner caspases-3 and 7, as well as nuclear fragmentation and an increase in reactive oxygen species (ROS). elsevierpure.comresearchgate.net

The potent and selective anti-proliferative effects of DW-8 underscore the potential of the this compound scaffold in the development of new anticancer agents. nih.govmdpi.com

Table 1: Anti-proliferative Efficacy of DW-8 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HCT116 | Colorectal Cancer | 8.50 ± 2.53 |

| HT29 | Colorectal Cancer | 5.80 ± 0.92 |

| SW620 | Colorectal Cancer | 6.15 ± 0.37 |

| CRL1459 | Non-cancerous Colon | 14.05 ± 0.37 |

Data sourced from a study on novel 4-anilinoquinazoline analogues. nih.govresearchgate.net

Antiplasmodial Activity Investigations against Plasmodium falciparum

While this compound is noted as an important intermediate for creating potential antiparasitic agents, specific data on its direct antiplasmodial activity against Plasmodium falciparum is not available in the current search results. Research has, however, been conducted on structurally related compounds. For instance, the analogue 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) has been shown to exhibit antiplasmodial activity by targeting the P. falciparum enoyl-acyl carrier protein reductase (PfENR), an essential enzyme in the parasite's fatty acid biosynthesis pathway. nih.gov Furthermore, a hybrid molecule combining artesunate (B1665782) with 3-chloro-4-(4-chlorophenoxy)aniline has been synthesized and has shown to be effective against both sensitive and resistant strains of malaria parasites. nih.govnih.gov These findings suggest that the chloro-phenoxy aniline (B41778) scaffold is a promising starting point for the development of new antimalarial drugs, though direct evidence for the 4-fluoro substituted version is pending.

Antimicrobial Properties against Bacterial Strains

Detailed research findings and data tables on the antimicrobial activity of this compound against various bacterial strains are not available in the current body of scientific literature. Therefore, no data on its efficacy, spectrum of activity, or mechanism of action as an antimicrobial agent can be provided at this time.

It is important to note that the absence of published data does not definitively mean that the compound lacks antimicrobial activity. It may signify that such studies have not yet been conducted, are not publicly available, or have not yielded significant results worthy of publication. Further empirical research would be required to determine the antimicrobial potential of this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Modifications with Biological Activity

SAR studies on derivatives of 4-(3-chloro-4-fluorophenoxy)aniline have revealed critical insights into how different substituents on this core structure affect biological activity, particularly in the context of kinase inhibition. A notable example is the optimization of a lead compound, WXFL-255, a multi-kinase inhibitor. The core of WXFL-255 includes the this compound moiety, and modifications to its peripheral groups have demonstrated significant impacts on its inhibitory profile against various kinases such as VEGFR2, FGFR1, and PDGFRβ nih.govscienceopen.com.

For instance, modifications at the R1 position of the quinoline (B57606) ring, which is attached to the aniline (B41778) nitrogen, have shown that amide and ester groups can enhance activity against PDGFRβ. Specifically, an amide-substituted compound (A1) and an ester-substituted compound (A2) surpassed the lead compound's potency in inhibiting PDGFRβ nih.govscienceopen.com. However, these modifications did not show superiority in inhibiting VEGFR2 and FGFR1, indicating that the structural requirements for potent inhibition vary among different kinases nih.govscienceopen.com.

Substitutions at the R2 position with bulky groups were found to significantly decrease the inhibition of VEGFR2, FGFR1, and PDGFRβ nih.gov. This suggests that steric hindrance in this region is detrimental to the binding of the molecule to the kinase active site.

The R3 group, located in the hydrophobic pockets of the target kinases, plays a crucial role in determining selectivity. A cyclopropane amine substituent at this position resulted in the best inhibition of VEGFR2, while a dimethylamino-substituted compound showed the best inhibitory effect on FGFR1 nih.govscienceopen.com. A 2-thioxoimidazolidin-4-one substituent in the thiourea structure exhibited the most potent inhibition of PDGFRβ but was a poor inhibitor of FGFR1 nih.gov. These findings underscore the importance of tailoring substituents to the specific topologies of the target kinase's binding site.

| Compound | R1 Substitution | VEGFR2 IC50 (nmol/L) | FGFR1 IC50 (nmol/L) | PDGFRβ IC50 (nmol/L) |

|---|---|---|---|---|

| WXFL-255 (Lead) | -CONH2 | 9.4 | 188.0 | 143.0 |

| A1 | -CONHCH3 | - | - | 67.6 |

| A2 | -COOCH3 | 28.1 | 2394.9 | 72.5 |

| A5 | -CON(CH3)2 | - | - | 101.5 |

Impact of Halogen Substituents on Activity and Selectivity

The presence and positioning of halogen atoms on the 4-(phenoxy)aniline scaffold are critical for biological activity. The 3-chloro and 4-fluoro substitutions on the phenoxy ring of the parent compound are not arbitrary and are often found in potent kinase inhibitors. While a systematic study exclusively varying the halogen substituents on the this compound core is not extensively detailed in the provided search results, the prevalence of this specific substitution pattern in highly active compounds suggests its importance.

General principles of medicinal chemistry suggest that halogen substituents can modulate metabolic stability, membrane permeability, and binding affinity through halogen bonding and other non-covalent interactions. The specific combination of a chloro and a fluoro group in this arrangement likely offers a balance of these properties that is favorable for kinase inhibition.

Influence of Aromatic and Heterocyclic Moiety Substitutions

The aniline nitrogen of this compound serves as a key attachment point for various aromatic and heterocyclic moieties, which significantly influences the compound's biological activity. In the case of kinase inhibitors, this part of the molecule often interacts with the hinge region of the kinase domain.

In the development of dual EGFR/ErbB-2 kinase inhibitors, the this compound core was linked to a pyrimidine ring, which in turn was substituted with various phenoxy groups. The nature of the substituent on this terminal phenoxy ring had a profound effect on the inhibitory activity. For example, compounds with acrylamido, cyanoacetamido, and other substituted phenoxy groups at this position demonstrated potent dual inhibition of EGFR and ErbB-2 kinases nih.gov.

| Compound | Terminal Phenoxy Substituent | EGFR IC50 (nM) | ErbB-2 IC50 (nM) |

|---|---|---|---|

| 6 | 3-acrylamidophenoxy | 37 | 29 |

| 9 | 3-cyanoacetamidophenoxy | 48 | 38 |

| 11 | 3-[6-(4-amino)pyrimidinyl]amino)phenoxy | 61 | 42 |

| 14 | 3-phenoxyacetamidophenoxy | 65 | 79 |

These findings highlight that the aromatic and heterocyclic moieties attached to the this compound scaffold are crucial for determining the potency and selectivity of the resulting compounds. These groups can engage in various interactions with the target protein, including hydrogen bonds, pi-stacking, and hydrophobic interactions, thereby anchoring the inhibitor in the active site.

Design Principles for Optimized Biological Potency

Based on the available SAR data, several key design principles can be formulated for optimizing the biological potency of derivatives of this compound:

Exploitation of Hydrophobic Pockets: The hydrophobic pockets of kinase active sites can be effectively targeted by appropriate substituents. As seen with the R3 group in the WXFL-255 series, tailoring the size and nature of hydrophobic groups can lead to enhanced potency and selectivity nih.govscienceopen.com.

Hinge Binding Moiety: The moiety attached to the aniline nitrogen should be designed to form key hydrogen bond interactions with the hinge region of the kinase. Pyrimidine and quinoline rings are common and effective choices for this purpose scienceopen.comnih.gov.

Solvent-Exposed Region: The part of the molecule that is exposed to the solvent can be modified to improve physicochemical properties such as solubility and cell permeability. These modifications, however, should not compromise the binding affinity.

Balancing Potency and Selectivity: While optimizing for potency against a primary target, it is crucial to consider the selectivity against other kinases to minimize off-target effects. This can be achieved by exploiting subtle differences in the active sites of different kinases, as demonstrated by the differential effects of various substituents on VEGFR2, FGFR1, and PDGFRβ inhibition nih.govscienceopen.com.

Metabolic Fate of this compound Remains Uncharacterized in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed information regarding the metabolic fate and biotransformation of the chemical compound this compound is not available in the public domain.

Extensive investigations into the in vivo metabolic pathways, key metabolites, and specific metabolic transformations such as N-acetylation, hydroxylation, or O-sulfation for this compound have not been documented in accessible scientific research.

Consequently, this article cannot provide specific data on the metabolic processes of this particular compound in animal models or detailed breakdowns of its metabolites and transformation pathways as requested. The scientific community has yet to publish research that would fulfill the specific inquiries outlined.

Further research and publication in peer-reviewed scientific journals are required to elucidate the metabolic profile of this compound.

Patent Landscape Analysis and Academic Implications

Review of Patent Literature for Synthetic Routes and Applications

The patent literature for 4-(3-Chloro-4-fluorophenoxy)aniline and its precursors is dominated by its role as a key intermediate in the synthesis of potent kinase inhibitors used in oncology. Patents in this domain primarily focus on novel, efficient, and scalable synthetic routes to produce complex active pharmaceutical ingredients (APIs).

A significant area of patent activity involves the use of the closely related precursor, 3-chloro-4-fluoroaniline (B193440), in the construction of quinazoline-based structures. For instance, U.S. Patent US6664390B2 details a "one-pot" reaction for preparing a key intermediate for an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. google.com This patent describes the reaction of 4-chloro-7-fluoro-6-nitroquinazoline (B50361) with 3-chloro-4-fluoroaniline as a critical step. google.com The process was developed to overcome the challenges of scalability and variable yields encountered in earlier synthetic methods, highlighting a common theme in the patent literature: the optimization of manufacturing processes for commercially viable drugs. google.com

Patents also cover the direct application of molecules incorporating the this compound scaffold. International patent application WO 2005/028443 discloses a series of 3-cyano quinoline (B57606) derivatives that function as inhibitors of the HER-2 and EGFR enzymes for the treatment of cancer. googleapis.com One of the exemplified compounds explicitly features the 3-chloro-4-(fluorobenzyloxy)aniline moiety, demonstrating its integral role in the final bioactive molecule. googleapis.com

The primary application detailed in the patent literature is for the treatment of cancer. The derivatives of this compound are frequently cited as intermediates in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor for HER2-positive breast cancer. google.compharmaffiliates.com Beyond oncology, related structures like 3-Chloro-4-(4-Chlorophenoxy) Aniline (B41778) have been patented in combination with Chloroquine for potential antimalarial compositions, indicating a broader, albeit less explored, therapeutic potential for this chemical class. jkuat.ac.ke

The table below summarizes key patent information related to the synthesis and application of compounds involving the this compound scaffold or its immediate precursors.

| Patent Number | Title | Key Focus | Application Area |

| US6664390B2 | Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy) | Improved, scalable "one-pot" synthesis of a quinazoline-based EGFR kinase inhibitor intermediate. google.com | Oncology google.com |

| WO 2005/028443 A2 | 3-Cyano Quinolines | Novel 3-cyano quinoline compounds as HER-2 and EGFR inhibitors. googleapis.com | Oncology googleapis.com |

| CN106631715A | Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline | A simplified, high-yield synthesis method for a key Lapatinib intermediate. google.com | Pharmaceutical Intermediate google.com |

| US6162832A | 2-Phenoxyaniline derivatives | Phenoxyaniline (B8288346) derivatives (different substitution pattern) for inhibiting the Na+/Ca2+ exchange system. google.com | Ischemic Diseases google.com |

Analysis of Intellectual Property Trends in Related Chemical Classes

The intellectual property trends for chemical classes related to this compound are overwhelmingly concentrated in the field of protein kinase inhibitors (PKIs). researchgate.netnih.govnih.gov Since the approval of the first PKI, Imatinib, in 2001, there has been an exponential growth in patent filings for new scaffolds, chemotypes, and pharmacophores targeting various protein kinases. researchgate.netnih.govdntb.gov.ua

Several key trends are observable:

Dominance of Oncology: The vast majority of patents for phenoxyaniline and related heterocyclic derivatives are aimed at developing anticancer agents. tandfonline.com The deregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Focus on Specific Kinase Targets: Early patents often covered broad classes of compounds. More recent trends show a move towards developing inhibitors with high selectivity for specific kinases (e.g., EGFR, HER2, ALK, BRAF) to improve efficacy and reduce off-target effects.

Expansion to Inflammatory Diseases: While cancer remains the primary focus, there is a growing number of patents exploring the use of PKIs, including those based on related scaffolds, for treating inflammatory diseases. nih.govnih.gov

Process and Polymorph Patenting: As blockbuster drugs approach their patent cliffs, there is a surge in secondary patents. These often cover specific polymorphs (crystal forms) of the active ingredient or optimized and more cost-effective manufacturing processes. researchgate.netdntb.gov.ua This strategy aims to extend market exclusivity. As of mid-2021, 70 PKIs had been approved by the USFDA, and it is anticipated that a significant number of these will become available as generics by 2030 due to the expiration of their primary compound patents. researchgate.netnih.gov

Emergence of New Frontiers: The field is continuously evolving, with an emerging frontier in protein kinase activators, which aim to complement the action of inhibitors for a more precise modulation of kinase-related pathways. tandfonline.com

Future Research Directions and Unexplored Avenues

Advanced Material Science Applications of Halogenated Anilines

The introduction of halogen atoms into organic molecules can profoundly influence their physicochemical properties, making them attractive candidates for advanced materials. Halogenated anilines, such as 4-(3-chloro-4-fluorophenoxy)aniline, are no exception and hold promise in various material science domains.

Future research could focus on the synthesis of polymers and oligomers incorporating the this compound moiety. The presence of the halogen atoms can enhance thermal stability, flame retardancy, and resistance to chemical degradation. The specific substitution pattern may also influence the polymer's morphology and electronic properties, opening doors for applications in high-performance plastics and specialized coatings.

Moreover, the aniline (B41778) functional group provides a reactive handle for polymerization reactions, such as the formation of polyanilines. The resulting halogenated polyanilines could exhibit unique electro-optical properties. Research into their conductivity, bandgap, and response to external stimuli could lead to the development of novel sensors, electrochromic devices, and components for organic electronics. The specific influence of the 3-chloro and 4-fluoro substituents on the phenoxy ring on the final material properties remains a largely unexplored but promising area of investigation.

Novel Derivatization Strategies for Enhanced Biological Profiles

The core structure of this compound is a recognized pharmacophore in medicinal chemistry. The aniline group can be readily modified to generate a diverse library of derivatives with potentially enhanced biological activities.

One promising avenue is the acylation of the aniline nitrogen to form a variety of amides. This can be achieved by reacting the parent aniline with a range of carboxylic acids, acid chlorides, or anhydrides. This strategy has been successfully employed in the synthesis of anthelmintics like rafoxanide, which contains a salicylanilide (B1680751) core. nih.gov A similar approach could be used to generate novel compounds for screening against various biological targets.

Furthermore, the amino group can be a key participant in the synthesis of heterocyclic compounds. For instance, it can be used to construct quinazoline (B50416), quinoline (B57606), or other nitrogen-containing ring systems, which are prevalent in many biologically active molecules. The synthesis of lapatinib, a tyrosine kinase inhibitor, involves an aniline derivative as a key intermediate in the formation of the quinazoline core. chemicalbook.com

Another derivatization strategy involves modifications of the aromatic rings. While direct electrophilic substitution on the aniline ring can be challenging due to the activating and ortho-, para-directing nature of the amino group, modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, offer a powerful toolset for introducing new functional groups. nih.govacs.org These reactions could be used to attach various substituents to the aromatic backbone, thereby fine-tuning the electronic and steric properties of the molecule to optimize its interaction with a biological target.

The following table outlines potential derivatization strategies for this compound:

| Derivatization Strategy | Reagents/Conditions | Potential Outcome |

| N-Acylation | Carboxylic acids, acid chlorides, anhydrides | Formation of amides with diverse functionalities |

| Heterocycle Formation | Diketoesters, dicarbonyl compounds | Synthesis of quinoline, quinoxaline, or other heterocyclic systems |

| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), amines (Buchwald-Hartwig), alkynes (Sonogashira) | Introduction of new C-C and C-N bonds at specific positions |

| N-Alkylation | Alkyl halides, reductive amination | Modification of the aniline nitrogen with alkyl groups |

Integrated Computational and Experimental Approaches for Drug Discovery

The discovery and development of new drugs is a time-consuming and expensive process. The integration of computational methods with experimental validation offers a powerful paradigm to accelerate this pipeline. longdom.orglongdom.orgfrontiersin.org For a molecule like this compound, this integrated approach can be particularly fruitful.

The initial step would involve in silico screening of virtual libraries of derivatives of the parent compound against various biological targets. longdom.org Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity and potential biological activity of these virtual compounds. longdom.org This allows for the prioritization of a smaller, more focused set of molecules for chemical synthesis and experimental testing.

Molecular dynamics (MD) simulations can provide deeper insights into the dynamic behavior of the ligand-receptor complex, helping to understand the key interactions that govern binding and selectivity. nih.gov This information is invaluable for the rational design of more potent and specific inhibitors.

Once promising candidates are identified through computational methods, they can be synthesized and their biological activity evaluated through a battery of in vitro and in vivo assays. The experimental data can then be fed back into the computational models to refine and improve their predictive power, creating an iterative cycle of design, synthesis, and testing. nih.gov

This integrated workflow can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. It also allows for a more rational and targeted approach to drug discovery, increasing the probability of success.

The table below summarizes a potential integrated workflow for the discovery of new drug candidates based on the this compound scaffold:

| Step | Method | Objective |

| 1. Target Identification | Bioinformatics, literature mining | Identify a relevant biological target for a disease of interest. |

| 2. Virtual Library Generation | Cheminformatics | Create a diverse library of virtual derivatives of this compound. |

| 3. Virtual Screening | Molecular docking, QSAR | Predict the binding affinity and activity of the virtual compounds. |

| 4. Hit Prioritization | Computational analysis | Select a small number of promising "hit" compounds for synthesis. |

| 5. Chemical Synthesis | Organic synthesis | Synthesize the prioritized hit compounds. |

| 6. Experimental Validation | In vitro and in vivo assays | Evaluate the biological activity and properties of the synthesized compounds. |

| 7. Lead Optimization | Iterative cycle of steps 2-6 | Refine the structure of the most promising compounds to improve their potency, selectivity, and pharmacokinetic properties. |

Q & A

Q. How can the environmental degradation pathways of this compound be studied?

- Methodology : Conduct photolysis experiments (UV light, λ = 254 nm) in aqueous solutions. Analyze degradation products via LC-QTOF-MS. Assess microbial degradation using soil microcosms and 16S rRNA sequencing to identify degradative microbiota .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.